molecular formula C22H23N3O4S B11146362 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B11146362
M. Wt: 425.5 g/mol
InChI Key: FXZLHKGHNXBUJR-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a pyrrolylbenzoyl group

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C22H23N3O4S/c1-29-20-7-9-21(10-8-20)30(27,28)25-15-13-24(14-16-25)22(26)18-5-4-6-19(17-18)23-11-2-3-12-23/h2-12,17H,13-16H2,1H3

InChI Key

FXZLHKGHNXBUJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate sulfonyl and benzoyl chloride derivatives under basic conditions.

    Introduction of the methoxyphenylsulfonyl group: This step involves the reaction of the piperazine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyrrolylbenzoyl group: The final step involves the acylation of the piperazine derivative with 3-(1H-pyrrol-1-yl)benzoyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring adjacent to the pyrrole moiety facilitates SNAr reactions. Key examples include:

Reaction PartnerConditionsProduct FormedYieldSource
Cyclohexyl magnesium chlorideToluene, 80°C, 12 hrs4-(Cyclohexylamino)piperazine derivative72%
Piperazine derivativesK₂CO₃, DMF, 100°C, microwave irradiationBis-piperazine analogs58-65%

This reactivity is enhanced by electron-withdrawing groups on the aromatic ring, with optimized yields achieved using polar aprotic solvents .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom (when present in synthetic intermediates) participates in cross-coupling reactions:

Heck Coupling

Palladium-catalyzed coupling with alkenes:

text
Pd(OAc)₂ (5 mol%) PPh₃ (10 mol%) K₂CO₃, DMF, 120°C

Forms styryl derivatives with 68-84% yields depending on alkene substituents .

Buchwald-Hartwig Amination

Reaction with primary/secondary amines:

text
Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) Cs₂CO₃, dioxane, 100°C

Produces arylamine derivatives (55-92% yields) .

Sulfonylation/Desulfonylation

The sulfonyl group undergoes:

3.1 Alkaline Hydrolysis

text
NaOH (2M), EtOH/H₂O (3:1), reflux

Removes sulfonyl group to yield free piperazine (81% yield).

3.2 Sulfonamide Exchange
Reacts with Grignard reagents (RMgX) in THF at −78°C to form new sulfonamides (R = alkyl/aryl).

Acyl Group Transformations

The benzoyl carbonyl participates in:

4.1 Reduction

text
LiAlH₄, THF, 0°C → 25°C

Reduces carbonyl to CH₂ group (94% conversion).

4.2 Nucleophilic Attack
Reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form oxime derivatives (77% yield).

Pyrrole Ring Modifications

The 1H-pyrrol-1-yl group shows:

5.1 Electrophilic Substitution
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the β-position (62% yield).

5.2 Cycloaddition Reactions
Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Reaction Optimization Insights

Key parameters affecting yields:

FactorOptimal RangeImpact on Yield
Temperature80-120°C+22% efficiency
Catalyst Loading2-5 mol% Pd±15% variance
Solvent Polarityε > 15 (DMF/DMSO)+30% rate

Data aggregated from

This compound's reactivity profile enables diverse structural modifications, making it valuable for medicinal chemistry exploration. Recent advances in flow chemistry (2025 data) show 18% yield improvements in Heck couplings compared to batch processes.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of piperazine can possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, making them candidates for developing new antimicrobial agents .
  • Antitumor Activity: The sulfonamide group in piperazine derivatives has been linked to anticancer properties. Investigations into related compounds have revealed their potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Pharmacological Applications

1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has been explored for various pharmacological applications:

  • CNS Activity: Compounds with a piperazine core are often investigated for their neuropharmacological effects. Research suggests that they may exhibit anxiolytic or antidepressant properties, making them suitable for further exploration in treating mood disorders .
  • Anti-inflammatory Effects: Some studies have highlighted the anti-inflammatory potential of piperazine derivatives, suggesting that this compound could be beneficial in treating inflammatory diseases .
Activity TypeRelated CompoundsObserved Effects
AntimicrobialVariousEffective against E. coli, S. aureus
AntitumorSulfonamide DerivativesInduces apoptosis in cancer cells
CNS ActivityPiperazine AnalogsPotential anxiolytic effects
Anti-inflammatoryPiperazine DerivativesReduces inflammation in animal models

Notable Research Findings

  • A study conducted on sulfonamide derivatives indicated significant antimicrobial activity against Staphylococcus aureus, suggesting the potential of this class of compounds in combating resistant bacterial strains .
  • Another investigation into the anticancer properties of piperazine derivatives revealed that certain compounds could induce apoptosis through mitochondrial pathways, highlighting their role as potential chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxyphenyl)sulfonyl]piperazine: Lacks the pyrrolylbenzoyl group, resulting in different chemical and biological properties.

    4-[3-(1H-Pyrrol-1-yl)benzoyl]piperazine: Lacks the methoxyphenylsulfonyl group, affecting its reactivity and applications.

Uniqueness

1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to the presence of both the methoxyphenylsulfonyl and pyrrolylbenzoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.

Biological Activity

1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Value
Molecular FormulaC24H26N2O4S
Molecular Weight438.5 g/mol
IUPAC NameN-[3-(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methylbenzamide
InChI KeySZZZWVIMULPGJY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
  • Sulfonylation : Introducing the methoxyphenylsulfonyl group through sulfonyl chloride derivatives.
  • Alkylation : Achieving alkylation with appropriate alkyl halides under basic conditions.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyrrole have shown effectiveness against various viruses, including HIV and MeV (measles virus). The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can significantly enhance antiviral activity, with some compounds demonstrating EC50 values in the low nanomolar range .

Antibacterial Activity

Pyrrole-based compounds have also been evaluated for antibacterial properties. Studies have reported minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

Recent investigations into related compounds have revealed anti-inflammatory activities, which may be attributed to their ability to inhibit specific inflammatory pathways. The anti-inflammatory effects were assessed using various in vitro models, showcasing significant reductions in pro-inflammatory cytokines .

Case Studies

  • Antiviral Screening : A study conducted on pyrrole derivatives demonstrated that specific substitutions could lead to enhanced antiviral activity against HIV strains resistant to standard treatments. The most potent derivative exhibited an IC50 value significantly lower than existing antiviral agents .
  • Antibacterial Evaluation : In a comparative study, several pyrrole benzamide derivatives were tested against common bacterial pathogens. The results indicated that certain modifications resulted in compounds with superior antibacterial efficacy, suggesting a viable pathway for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, a coupling reaction using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent facilitates amide bond formation between 3-(1H-pyrrol-1-yl)benzoic acid and 1-(4-methoxyphenyl)sulfonylpiperazine. Purification typically involves crystallization with diethyl ether or flash chromatography .
  • Key Variables :

  • Reagent stoichiometry : Excess EDC (1.5 eq.) improves coupling efficiency.

  • Solvent : Dichloromethane (DCM) is preferred for solubility and inertness.

  • Temperature : Room temperature avoids side reactions (e.g., sulfonyl group hydrolysis).

    Synthesis Method Yield RangePurityReference
    EDC-mediated coupling50–70%≥95%
    Direct sulfonylation60–75%≥90%

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, pyrrole protons at δ 6.2–6.5 ppm) .
  • Elemental Analysis : Matches calculated C, H, N, and S content (±0.3% tolerance).
  • HPLC : Purity ≥95% with retention time consistency .
    • Common Pitfalls : Impurities from incomplete sulfonylation require iterative recrystallization.

Q. What preliminary biological activities are associated with this compound?

  • Screening Assays :

  • Serotonin Receptor Binding : Arylpiperazines exhibit affinity for 5-HT1A_{1A} receptors, assessed via competitive radioligand binding assays (IC50_{50} values <100 nM) .
  • Antiplatelet Activity : Modified piperazines show inhibition of platelet aggregation (IC50_{50} ~10 μM) in ADP-induced models .

Advanced Research Questions

Q. How does the conformational flexibility of the piperazine ring influence receptor binding specificity?

  • Mechanistic Insight : The coplanar vs. perpendicular orientation of the aryl ring relative to the piperazine N1 nitrogen modulates agonist/antagonist activity at 5-HT1A_{1A} receptors. Computational docking (e.g., induced-fit models) and NMR studies reveal that the 4-methoxyphenyl group stabilizes a perpendicular conformation, enhancing receptor selectivity .

Q. What strategies mitigate the trade-off between reduced toxicity and diminished biological activity in structurally modified derivatives?

  • Case Study : Beta-cyclodextrin inclusion complexes reduce cytotoxicity (LD50_{50} >500 mg/kg in mice) but lower antiplatelet efficacy (IC50_{50} increases to ~50 μM). Balancing strategies include:

  • Hybrid Derivatives : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the benzoyl moiety restores activity without increasing toxicity .
  • Prodrug Design : Masking the sulfonyl group with hydrolyzable esters improves bioavailability .

Q. How should researchers address contradictory data in reported biological activities?

  • Example : Discrepancies in serotonin receptor affinity (IC50_{50} ranging from 10–500 nM) arise from assay variability (e.g., cell lines, ligand concentrations).
  • Resolution Framework :

Standardize Assays : Use consistent cell lines (e.g., HEK-293 expressing human 5-HT1A_{1A}) and ligand concentrations (1–10 nM 3^3H-8-OH-DPAT).

Control for Metabolites : HPLC-MS verifies compound stability under assay conditions .

Q. What computational and experimental methods optimize molecular conformation for target binding?

  • Methods :

  • Molecular Dynamics (MD) : Simulates piperazine ring flexibility to predict bioactive conformations.
  • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., C–H⋯O interactions in crystal structures guide substituent placement) .
    • Validation : Overlay docking poses (e.g., Glide SP) with experimental IC50_{50} data to refine pharmacophore models .

Data Contradiction Analysis

  • Case : Antiplatelet activity in modified derivatives ( ) vs. high toxicity in unmodified analogs ( ).
    • Root Cause : Cyclodextrin reduces membrane permeability, limiting intracellular uptake.
    • Solution : Use liposomal delivery systems to enhance bioavailability of low-toxicity derivatives .

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